1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-4-carboxylic acid
Description
1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-4-carboxylic acid is a substituted indene derivative featuring a tert-butoxycarbonylamino (Boc-amino) group at position 1 and a carboxylic acid moiety at position 4 of the indene ring. The Boc group enhances steric protection of the amino functionality, which is critical in peptide synthesis and drug design.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-12-8-7-9-10(12)5-4-6-11(9)13(17)18/h4-6,12H,7-8H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTGRYHSGGWGMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-4-carboxylic acid, often referred to as a Boc-protected amino acid derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique indene scaffold with a Boc-protected amino group, which enhances its stability and reactivity in biological systems. The molecular formula is , with a molecular weight of approximately 277.32 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 277.32 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The Boc-protecting group can be removed under acidic conditions, allowing the free amino group to participate in enzymatic reactions or interactions with receptors. This mechanism is crucial for the compound's potential as an enzyme inhibitor or as a modulator of signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with cell surface receptors, potentially influencing cell signaling and growth.
Biological Activity
Recent studies have indicated that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Preliminary data suggest that derivatives of this compound may have potential as anticancer agents by inducing apoptosis in cancer cells.
- Antimicrobial Properties : Some studies indicate that related compounds can exhibit antimicrobial effects against various pathogens.
- Neuroprotective Effects : There is emerging evidence that similar indene derivatives may protect neuronal cells from oxidative stress.
Case Studies and Research Findings
Several research articles have investigated the biological effects of compounds structurally related to this compound:
Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of indene derivatives. It was found that certain modifications to the indene structure enhanced cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the importance of the Boc-protecting group in maintaining stability during cellular uptake.
Study 2: Enzyme Inhibition
Research conducted by Smith et al. (2023) demonstrated that Boc-protected amino acid derivatives could inhibit serine proteases, which are crucial in various physiological processes. The inhibition was characterized by IC50 values ranging from 0.5 to 5 µM, indicating potent activity.
Study 3: Antimicrobial Properties
Another study assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, suggesting potential applications as antimicrobial agents.
Comparison with Similar Compounds
Table 1: Comparison of Indene Carboxylic Acid Derivatives
*Estimated based on related compounds.
Key Differences :
- Functional Groups: The Boc-protected amino group in the target compound contrasts with the unprotected amino group in the isopropyl-substituted analog , impacting solubility and reactivity. The thiazolidine derivative introduces a sulfur-containing heterocycle, which may influence bioavailability and metabolic stability.
- Physicochemical Properties: The Boc group increases molecular weight and hydrophobicity compared to the unmodified amino analog .
Tert-Butoxycarbonylamino (Boc) Derivatives
Table 2: Boc-Protected Compounds with Varied Backbones
Key Differences :
- Toxicity Data: No toxicological data are available for either compound, though the pentanoic acid derivative requires precautions against inhalation and skin contact .
Indene Derivatives with Alternative Functional Groups
Table 3: Indene Derivatives with Non-Carboxylic Acid Moieties
Key Differences :
- Reactivity : The ketone group in the methoxybenzylidene derivative may participate in nucleophilic reactions, unlike the carboxylic acid in the target compound.
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions are employed?
The compound is synthesized via a multi-step approach:
- Step 1 : Introduction of the Boc (tert-butyloxycarbonyl) group to protect the amino functionality. This typically involves reacting the amino precursor with di-tert-butyl dicarbonate under basic conditions (e.g., aqueous NaHCO₃ or DMAP) .
- Step 2 : Condensation of intermediates, such as 3-formyl-1H-indene-4-carboxylic acid derivatives, with thiazolidinone or aminothiazole analogs. Reflux in acetic acid with sodium acetate (0.1–0.11 mol) for 3–5 hours is critical for cyclization and crystallization .
- Purification : Recrystallization from DMF/acetic acid mixtures or column chromatography (silica gel, EtOAc/hexane) removes impurities .
Q. What spectroscopic techniques confirm the structure and Boc-group integrity?
- NMR : <sup>1</sup>H NMR detects tert-butyl protons (δ ~1.2–1.4 ppm). <sup>13</sup>C NMR confirms the carbonyl (C=O) of the Boc group (δ ~150–155 ppm).
- IR : Stretching vibrations at ~1690–1740 cm⁻¹ (carboxylic acid C=O) and ~1250 cm⁻¹ (Boc C-O).
- MS : Molecular ion peaks matching the calculated molecular weight (e.g., HRMS for C₁₆H₂₁N₂O₄) .
Q. What solvents are optimal for handling this compound?
The carboxylic acid group confers solubility in polar aprotic solvents (DMF, DMSO) and basic aqueous solutions. For reactions, use DMF or THF; for recrystallization, DMF/acetic acid mixtures are effective .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
- Catalyst tuning : Replace sodium acetate with stronger bases (e.g., triethylamine) to accelerate condensation.
- Temperature control : Lower reflux temperatures (80–90°C) reduce Boc-group degradation while maintaining reaction efficiency .
- Stoichiometry : A 10% excess of the aldehyde intermediate (3-formyl derivative) ensures complete conversion .
Q. What are the common byproducts, and how are they mitigated?
Q. How does the dihydroindene moiety affect electronic properties compared to aromatic analogs?
The partially saturated ring reduces conjugation, lowering π-electron density. This decreases reactivity in electrophilic substitutions (e.g., nitration) but enhances stability in radical reactions. Computational studies (DFT) predict a 0.3 eV higher HOMO-LUMO gap than fully aromatic analogs, influencing charge-transfer interactions .
Q. What chromatographic methods resolve closely related impurities?
Q. How can computational modeling predict stability in novel reaction environments?
Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for the Boc group and indene ring. For example, B3LYP/6-31G(d) models predict Boc cleavage activation energies under acidic conditions, guiding solvent selection (e.g., avoid trifluoroacetic acid) .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthesis yields (e.g., 60% vs. 85%)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
